molecular formula C20H12ClNO3S2 B301137 3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B301137
M. Wt: 413.9 g/mol
InChI Key: GOHANGVPDXLGIL-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the thiazolidinedione class of compounds and has been studied extensively for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of 3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cancer, and glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione can modulate various biochemical and physiological processes. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments is its ability to modulate multiple biological processes. This makes it a useful tool for studying various diseases. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a chemopreventive agent for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione involves the condensation of 4-chlorobenzaldehyde and 5-(phenylsulfanyl)-2-furaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then cyclized to form the thiazolidinedione ring.

Scientific Research Applications

3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

Product Name

3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H12ClNO3S2

Molecular Weight

413.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H12ClNO3S2/c21-13-6-8-14(9-7-13)22-19(23)17(27-20(22)24)12-15-10-11-18(25-15)26-16-4-2-1-3-5-16/h1-12H/b17-12-

InChI Key

GOHANGVPDXLGIL-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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